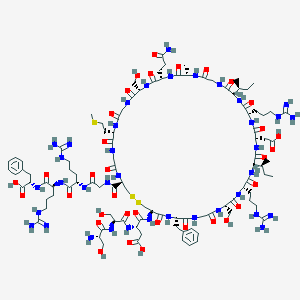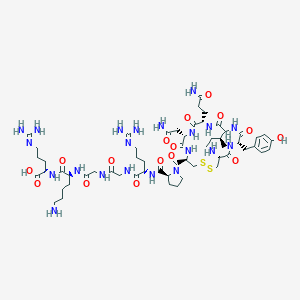
3,5-Dimethoxy-6-nitropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethoxy-6-nitropyridin-2-amine (commonly known as 2C-N) is a synthetic chemical compound that belongs to the family of phenethylamines. It was first synthesized by Alexander Shulgin in the 1970s. 2C-N has been studied for its potential use in scientific research due to its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of 2C-N involves its interaction with the 5-HT2A receptor, which leads to the activation of various intracellular signaling pathways. This results in the modulation of neurotransmitter release and the regulation of neuronal activity, leading to changes in behavior and perception.
Effets Biochimiques Et Physiologiques
Studies have shown that 2C-N can induce changes in behavior and perception in animal models. It has been shown to produce effects similar to those of other psychedelics, such as LSD and psilocybin. These effects include alterations in mood, perception, and cognition, as well as changes in sensory perception and time perception.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2C-N in lab experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and behavioral processes. However, one limitation is the lack of information on its long-term effects and potential toxicity.
Orientations Futures
There are several future directions for research on 2C-N. One area of interest is the potential therapeutic use of 2C-N and other psychedelics in the treatment of various mental health disorders, such as depression and anxiety. Another area of interest is the development of new compounds based on the structure of 2C-N, which may have improved pharmacological properties and fewer side effects. Additionally, further research is needed to better understand the mechanisms underlying the effects of 2C-N on the brain and behavior.
Méthodes De Synthèse
The synthesis of 2C-N involves several steps, including the reaction of 2-nitropyridine with 3,5-dimethoxyphenylacetonitrile, followed by reduction with sodium borohydride. The final product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
2C-N has been studied for its potential use in scientific research, specifically in the field of neuroscience. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in various physiological and behavioral processes such as mood regulation, perception, and cognition.
Propriétés
Numéro CAS |
111451-29-7 |
|---|---|
Nom du produit |
3,5-Dimethoxy-6-nitropyridin-2-amine |
Formule moléculaire |
C7H9N3O4 |
Poids moléculaire |
199.16 g/mol |
Nom IUPAC |
3,5-dimethoxy-6-nitropyridin-2-amine |
InChI |
InChI=1S/C7H9N3O4/c1-13-4-3-5(14-2)7(10(11)12)9-6(4)8/h3H,1-2H3,(H2,8,9) |
Clé InChI |
AIRWTDWKTMRXSP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(N=C1N)[N+](=O)[O-])OC |
SMILES canonique |
COC1=CC(=C(N=C1N)[N+](=O)[O-])OC |
Synonymes |
2-Pyridinamine,3,5-dimethoxy-6-nitro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B39108.png)







![7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B39128.png)
![N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-YL)acetamide](/img/structure/B39129.png)


